molecular formula C6H7FN2O B15331866 (3-Amino-5-fluoropyridin-2-yl)methanol

(3-Amino-5-fluoropyridin-2-yl)methanol

Cat. No.: B15331866
M. Wt: 142.13 g/mol
InChI Key: KAIZUEBAJZIYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-fluoropyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C6H7FN2O It is a derivative of pyridine, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of (3-Amino-5-fluoropyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the avoidance of hazardous reagents and the implementation of green chemistry principles are crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-Amino-5-fluoropyridine-2-carboxylic acid.

    Reduction: 3-Amino-5-fluoropyridin-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-5-fluoropyridin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the pyridine ring enhance its binding affinity and specificity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **3-Amino-5-chloropyridin-2-yl)methanol
  • **3-Amino-5-bromopyridin-2-yl)methanol
  • **3-Amino-5-iodopyridin-2-yl)methanol

Uniqueness

(3-Amino-5-fluoropyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making it less reactive towards nucleophiles and more selective in its interactions with biological targets.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(3-amino-5-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2

InChI Key

KAIZUEBAJZIYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.